molecular formula C18H28BNO4 B1275180 tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 916587-44-5

tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No. B1275180
M. Wt: 333.2 g/mol
InChI Key: MWNMXMKLILKYOS-UHFFFAOYSA-N
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Description

The compound tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a chemical of interest due to its potential applications in organic synthesis and pharmaceuticals. It is related to a class of compounds that include boronic acid moieties, which are useful in various chemical reactions, including Suzuki cross-coupling, and can serve as intermediates in the synthesis of biologically active molecules.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves the use of tert-butyl N-hydroxycarbamate as a starting material, reacting with aldehydes in the presence of sodium benzenesulfinate and formic acid to yield tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which can act as N-(Boc)-protected nitrones . Additionally, tert-butyl carbamate derivatives can be synthesized through multi-step processes, such as the three-step synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . These methods highlight the versatility and utility of tert-butyl carbamate derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is often confirmed using spectroscopic methods such as NMR, IR, and MS, as well as X-ray crystallography . Density functional theory (DFT) calculations are also employed to optimize the molecular structure and compare it with experimental data, ensuring the accuracy of the synthesized compounds . The presence of the boronic acid moiety in these compounds is of particular interest due to its reactivity and importance in cross-coupling reactions.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives are involved in various chemical reactions. For instance, they can participate in Suzuki cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds and the synthesis of complex organic molecules . The boronic acid moiety present in these compounds is reactive and can be transformed into different functional groups, expanding the versatility of these compounds in synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are characterized using a combination of spectroscopic techniques and computational methods. The molecular electrostatic potential and frontier molecular orbitals are investigated through DFT to reveal the physicochemical features of the compounds, which are crucial for understanding their reactivity and interactions with other molecules . X-ray diffraction studies provide detailed information about the crystal structure, which is essential for the design of materials and drugs .

Scientific Research Applications

Synthesis and Intermediate Role

  • Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is synthesized as an intermediate in the production of biologically active compounds, such as crizotinib (D. Kong et al., 2016). It is created through multi-step synthesis, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and its structure is confirmed by MS and 1 HNMR spectrum.

In Polymer Synthesis

  • The compound plays a crucial role in the synthesis of specialized polymers. For instance, it is used in creating nanoparticles with bright fluorescence emission, which can be tuned for longer wavelengths through energy transfer to dye labels (Christoph S. Fischer et al., 2013). These nanoparticles are significant for applications requiring stable and bright fluorescence.

Crystal Structure and Physicochemical Analysis

  • Research includes detailed crystal structure and density functional theory (DFT) studies of tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate derivatives. These studies provide insights into the molecular and conformational analysis, and physicochemical properties of such compounds (W. Ye et al., 2021).

Fluorescence Quenching in Polymer Studies

  • The compound is involved in the study of water-soluble carboxylated polyfluorenes, where its derivatives contribute to the fluorescence quenching properties of polymers. This is particularly useful in understanding polymer interactions with various molecular entities like proteins and cationic quenchers (Yong Zhang et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

tert-butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20(8)14-11-9-13(10-12-14)19-23-17(4,5)18(6,7)24-19/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNMXMKLILKYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405739
Record name tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

CAS RN

916587-44-5
Record name tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 916587-44-5
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Synthesis routes and methods

Procedure details

Under N2, to a solution of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate (500 mg, 1.57 mmol) in anhydrous THF (4 mL), was slowly added sodium hydride (94 mg, 2.35 mmol) at 0° C. The mixture was stirred at room temperature for 20 minutes, then cooled to 0° C. CH3I (445 mg, 3.13 mmol) was slowly added. After the completion of the addition, the reaction mixture was stirred at room temperature overnight, quenched with H2O, and extracted with EtOAc. The combined extracts were concentrated, and the residue was purified by flash chromatography to give the title compound. MS (m/z): 278 (M−56)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
94 mg
Type
reactant
Reaction Step Two
Name
Quantity
445 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

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